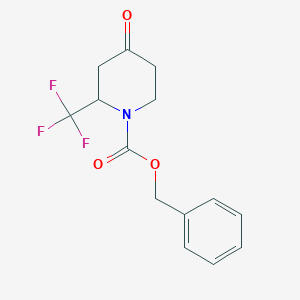

Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3NO3/c15-14(16,17)12-8-11(19)6-7-18(12)13(20)21-9-10-4-2-1-3-5-10/h1-5,12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIDSGGVIXVGOFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CC1=O)C(F)(F)F)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20582050 | |

| Record name | Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911298-12-9 | |

| Record name | Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details a plausible and robust synthetic pathway for Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry. The document provides a multi-step reaction scheme, detailed experimental protocols for each transformation, and a summary of quantitative data.

Introduction

The piperidine nucleus is a ubiquitous scaffold in a vast array of natural products and pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure in drug design. The strategic incorporation of a trifluoromethyl (CF3) group into organic molecules is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a compound.[1][3][4][5] The target molecule, this compound, combines these features, making it a valuable building block for the synthesis of novel therapeutic agents.

This guide outlines a comprehensive four-step synthetic pathway, commencing from δ-valerolactam. The key transformations include nitrogen protection, activation of the lactam carbonyl, nucleophilic trifluoromethylation, and subsequent oxidation of the piperidine ring.

Overview of the Synthetic Pathway

The proposed synthesis begins with the protection of the nitrogen atom of δ-valerolactam with a benzyloxycarbonyl (Cbz) group. The Cbz-protected lactam is then activated for nucleophilic attack by conversion to a thiolactam. The critical trifluoromethyl group is introduced via a nucleophilic addition of the Ruppert-Prakash reagent to an imine intermediate derived from the thiolactam. The final step involves the oxidation of the C-4 methylene position to the target ketone.

Caption: Proposed 4-step synthesis pathway for the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of Benzyl 2-oxopiperidine-1-carboxylate

This step involves the protection of the nitrogen atom of δ-valerolactam using benzyl chloroformate (Cbz-Cl) under basic conditions.

-

Reaction:

-

To a solution of δ-valerolactam (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add benzyl chloroformate (1.2 eq) dropwise.

-

Stir the reaction at room temperature for 12-16 hours.

-

-

Workup and Purification:

-

Quench the reaction carefully with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the title compound as a white solid.

-

Step 2: Synthesis of Benzyl 2-thioxopiperidine-1-carboxylate

The carbonyl group of the Cbz-protected lactam is converted to a thiocarbonyl using Lawesson's reagent.

-

Reaction:

-

To a solution of Benzyl 2-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).

-

Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude residue directly by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the thiolactam product.

-

Step 3: Synthesis of Benzyl 2-(trifluoromethyl)piperidine-1-carboxylate

This crucial step introduces the trifluoromethyl group. The thiolactam is first converted to a more reactive thioiminium ether intermediate, which then undergoes nucleophilic trifluoromethylation.

-

Reaction:

-

Dissolve Benzyl 2-thioxopiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

-

Add methyl trifluoromethanesulfonate (MeOTf, 1.1 eq) dropwise and stir the mixture at room temperature for 2 hours to form the thioiminium intermediate.

-

In a separate flask, dissolve tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 eq) in anhydrous THF and add (trifluoromethyl)trimethylsilane (TMSCF3, Ruppert-Prakash reagent, 1.5 eq).

-

Cool the TMSCF3 solution to 0 °C and add the previously prepared thioiminium salt solution via cannula.

-

Allow the reaction to stir at 0 °C for 3 hours.

-

Quench the reaction by adding sodium borohydride (NaBH4, 2.0 eq) and methanol, and stir for 1 hour to reduce the intermediate imine.

-

-

Workup and Purification:

-

Add saturated aqueous sodium bicarbonate solution to quench the reaction.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

-

Step 4: Synthesis of this compound

The final step is the oxidation of the C-4 methylene group of the piperidine ring to a ketone using a ruthenium-based oxidant.

-

Reaction:

-

In a flask, prepare a biphasic solvent system of acetonitrile, carbon tetrachloride, and water (2:2:3 ratio).

-

Add Benzyl 2-(trifluoromethyl)piperidine-1-carboxylate (1.0 eq) to the solvent system.

-

Add sodium periodate (NaIO4, 4.0 eq) followed by a catalytic amount of ruthenium(III) chloride hydrate (RuCl3·xH2O, 0.05 eq).

-

Stir the mixture vigorously at room temperature for 12-18 hours. The reaction mixture will turn from dark brown to yellow.

-

-

Workup and Purification:

-

Separate the layers and extract the aqueous layer with DCM (3x).

-

Combine all organic layers and wash sequentially with water and brine.

-

Dry the organic phase over Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the final product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.

-

Caption: Workflow for the C-4 oxidation and subsequent purification.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic pathway. Yields are representative estimates based on similar transformations reported in the literature.

| Step | Reaction | Key Reagents | Solvent(s) | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | N-Cbz Protection | δ-valerolactam, NaH, Cbz-Cl | THF | 0 to RT | 12-16 | 85-95 |

| 2 | Thionation | Benzyl 2-oxopiperidine-1-carboxylate, Lawesson's Reagent | Toluene | 110 | 4-6 | 70-85 |

| 3 | Trifluoromethylation | Thiolactam, MeOTf, TMSCF3, TBAF, NaBH4 | DCM, THF | 0 to RT | 5 | 50-65 |

| 4 | C-4 Oxidation | Piperidine substrate, RuCl3, NaIO4 | CCl4/CH3CN/H2O | RT | 12-18 | 40-55 |

Conclusion

The synthesis of this compound can be effectively achieved through a structured, multi-step pathway. The outlined route leverages established and reliable chemical transformations, including nitrogen protection, lactam activation via thionation, nucleophilic trifluoromethylation using the Ruppert-Prakash reagent, and a regioselective C-H oxidation. While the overall sequence requires careful execution and purification at each stage, it provides a logical and robust framework for accessing this valuable fluorinated piperidine building block for applications in pharmaceutical research and development.

References

An In-Depth Technical Guide to Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Its structural features, including the piperidine core, the trifluoromethyl group, and the benzyl carbamate protecting group, make it an intriguing building block for the synthesis of more complex molecules. This technical guide provides a summary of the available physicochemical properties of this compound. However, a comprehensive review of scientific literature and chemical databases reveals a significant lack of detailed experimental protocols and biological data.

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. For this compound, the available data is primarily computational, with limited experimentally determined values.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄F₃NO₃ | ChemScene[1] |

| Molecular Weight | 301.26 g/mol | ChemScene[1] |

| CAS Number | 911298-12-9 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 46.61 Ų | ChemScene[1] |

| Calculated logP | 2.919 | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Rotatable Bonds | 2 | ChemScene[1] |

| Purity | ≥97% | ChemScene[1] |

| Storage Temperature | 4°C | ChemScene[1] |

Note: The logP and TPSA values are computationally predicted and have not been experimentally verified in the available literature. There is no publicly available experimental data for properties such as melting point, boiling point, aqueous solubility, or pKa.

Experimental Protocols

A thorough search of the scientific literature did not yield specific, detailed experimental protocols for the synthesis, purification, or analysis of this compound. While general methods for the synthesis of piperidine derivatives are described, no publication provides a step-by-step procedure for this particular molecule. Commercial suppliers offer the compound, suggesting its synthesis is feasible, but the proprietary methods are not disclosed.

Similarly, specific analytical protocols, including detailed conditions for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are not available in the public domain for this compound.

Biological Activity and Signaling Pathways

There is currently no information in the scientific literature detailing the biological activity of this compound. Consequently, its mechanism of action, potential molecular targets, and any involvement in cellular signaling pathways remain unknown. This lack of data prevents the creation of any diagrams representing its biological function or experimental workflows in which it might be a key reagent.

Logical Relationships in Drug Discovery

While no specific experimental workflows involving this compound have been published, we can conceptualize a general workflow for its potential use as a building block in a drug discovery program. This hypothetical workflow illustrates the logical progression from a starting chemical entity to a potential drug candidate.

This diagram illustrates a hypothetical path where this compound serves as a starting scaffold for generating a library of new chemical entities, which are then screened and optimized to identify a potential drug candidate.

Conclusion

This compound is a commercially available compound with potential utility in chemical and pharmaceutical research. However, there is a notable absence of detailed, publicly available scientific data regarding its experimental physicochemical properties, specific synthesis and analysis protocols, and biological activity. For researchers and drug development professionals, this presents both a challenge and an opportunity. The lack of existing data means that any investigation into this compound would be novel. Future work could focus on determining its fundamental chemical properties, developing and publishing robust synthetic and analytical methods, and screening it for biological activity to uncover its potential therapeutic applications.

References

An In-depth Technical Guide to Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate (CAS No. 911298-12-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate, with the CAS number 911298-12-9, is a synthetic building block of significant interest in medicinal chemistry. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of molecules, making this scaffold a valuable starting point for the development of novel therapeutic agents. This document provides a comprehensive overview of its chemical properties, a plausible synthetic approach, and potential applications in drug discovery, based on available data for this compound and structurally related molecules.

Chemical and Physical Properties

This compound is a white to off-white solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 911298-12-9 | [1][2] |

| Molecular Formula | C₁₄H₁₄F₃NO₃ | [2] |

| Molecular Weight | 301.26 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥97% | [2] |

| Storage | 4°C | [2] |

Computational Data:

| Descriptor | Value | Source |

| Topological Polar Surface Area (TPSA) | 46.61 Ų | [2] |

| LogP | 2.919 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 2 | [2] |

Synthesis

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

A detailed experimental protocol for a similar transformation, the synthesis of benzyl 2-{--INVALID-LINK--methyl}piperidine-1-carboxylate, involves the reaction of the piperidine starting material with benzyl chloroformate in the presence of a base like triethylamine (Et₃N).[3] Based on this, a hypothetical protocol for the target compound is as follows:

-

Reaction Setup: To a solution of 2-(trifluoromethyl)piperidin-4-one (1 equivalent) in a suitable aprotic solvent such as dichloromethane, add a non-nucleophilic base like triethylamine (1.2 equivalents).

-

Addition of Reagent: Cool the mixture in an ice bath and add benzyl chloroformate (1.1 equivalents) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography.

-

Workup: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Note: This is a generalized, hypothetical protocol. The actual reaction conditions, including stoichiometry, temperature, reaction time, and purification method, would require experimental optimization.

Biological Activity and Applications in Drug Discovery

While no specific biological activity data for this compound has been reported in the reviewed literature, the trifluoromethyl-piperidine scaffold is a well-established pharmacophore in drug discovery. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Structurally related N-benzyl piperidine derivatives have been investigated for a range of biological activities, including as inhibitors of histone deacetylases (HDACs) and for the treatment of neurological disorders. For example, a series of N-benzyl piperidine derivatives were synthesized and evaluated as potent HDAC and acetylcholinesterase (AChE) dual inhibitors for Alzheimer's disease.

Furthermore, compounds containing the 4-oxopiperidine-1-carboxylate moiety have been explored as novel histone deacetylase (HDAC) inhibitors.[4] The core structure of this compound makes it a valuable intermediate for the synthesis of a library of compounds to be screened for various biological targets.

The logical workflow for utilizing this compound in a drug discovery program would involve its chemical modification and subsequent biological screening.

Caption: Experimental workflow for drug discovery using the target compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential in medicinal chemistry and drug discovery. Its structural features, particularly the trifluoromethyl group, make it an attractive scaffold for the synthesis of novel compounds with potentially enhanced pharmacological properties. While specific biological data for this compound is currently lacking in the public domain, its utility as a building block for creating diverse chemical libraries for screening against various therapeutic targets is evident. Further research into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully explore the potential of this compound in the development of new therapeutics.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this document leverages predicted spectroscopic data and established analytical techniques for analogous structures. It serves as a practical framework for researchers engaged in the synthesis, characterization, and application of novel piperidine-based compounds in drug discovery and development.

Introduction

This compound, with the molecular formula C₁₄H₁₄F₃NO₃ and a molecular weight of 301.26 g/mol , is a piperidine derivative of significant interest in medicinal chemistry. The piperidine scaffold is a prevalent motif in numerous pharmaceuticals due to its favorable pharmacokinetic properties. The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability. The benzyl carbamate protecting group is commonly employed in synthetic chemistry for its stability and ease of removal. Accurate structural confirmation is a critical step in the development of any new chemical entity. This guide outlines the analytical workflow for the comprehensive characterization of this target molecule.

Predicted Spectroscopic Data

In the absence of published experimental spectra, the following data has been predicted based on computational models and analysis of structurally similar compounds. These tables provide a reference for the expected spectroscopic characteristics of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 7.40 - 7.30 | m | 5H | Phenyl-H |

| 5.20 | s | 2H | Benzyl-CH₂ |

| 4.80 - 4.70 | m | 1H | H-2 |

| 4.20 - 4.00 | m | 1H | H-6 (axial) |

| 3.50 - 3.30 | m | 1H | H-6 (equatorial) |

| 2.90 - 2.70 | m | 2H | H-3 |

| 2.60 - 2.40 | m | 2H | H-5 |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) (ppm) | Assignment |

| 205.0 | C-4 (C=O) |

| 155.0 | Carbamate (C=O) |

| 135.5 | Phenyl C (quaternary) |

| 128.8 | Phenyl CH |

| 128.5 | Phenyl CH |

| 128.2 | Phenyl CH |

| 125.0 (q, ¹JCF ≈ 280 Hz) | CF₃ |

| 68.0 | Benzyl-CH₂ |

| 58.0 (q, ²JCF ≈ 30 Hz) | C-2 |

| 48.0 | C-6 |

| 45.0 | C-5 |

| 38.0 | C-3 |

Table 3: Predicted ¹⁹F NMR Spectroscopic Data (470 MHz, CDCl₃)

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| -75 to -78 | d | CF₃ |

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Interpretation |

| 302.09 | [M+H]⁺ |

| 324.07 | [M+Na]⁺ |

| 208.06 | [M - C₇H₇O₂]⁺ |

| 91.05 | [C₇H₇]⁺ (benzyl fragment) |

Table 5: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3050 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| ~1735 | Ketone C=O stretch |

| ~1700 | Carbamate C=O stretch |

| ~1250 | C-N stretch |

| ~1150 | C-F stretch |

Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols for the synthesis and structural characterization of this compound.

Synthesis

A plausible synthetic route involves the protection of a commercially available 2-(trifluoromethyl)-4-piperidone precursor.

Materials:

-

2-(Trifluoromethyl)-4-piperidone hydrochloride

-

Benzyl chloroformate

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

To a stirred solution of 2-(trifluoromethyl)-4-piperidone hydrochloride (1.0 eq) in DCM at 0 °C, add triethylamine (2.2 eq) dropwise.

-

After stirring for 15 minutes, add benzyl chloroformate (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR: Acquire the spectrum on a 500 MHz spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR: Acquire the spectrum on a 125 MHz spectrometer using a proton-decoupled sequence. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and 1024 scans.

-

¹⁹F NMR: Acquire the spectrum on a 470 MHz spectrometer.

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) in positive ion mode.

-

Sample Preparation: Dissolve a small amount of the compound in methanol or acetonitrile to a concentration of approximately 1 mg/mL.

-

Analysis: Infuse the sample solution into the mass spectrometer. Acquire data over a mass range of m/z 50-500.

Infrared (IR) Spectroscopy:

-

Technique: Attenuated Total Reflectance (ATR) FT-IR.

-

Sample Preparation: Place a small amount of the neat, purified compound directly onto the ATR crystal.

-

Analysis: Acquire the spectrum over a range of 4000-400 cm⁻¹.

Visualizations

Structure Elucidation Workflow

The logical progression from molecular formula to the confirmed structure is depicted below. This workflow highlights the complementary nature of different spectroscopic techniques.

Caption: Logical workflow for structure elucidation.

Potential Signaling Pathway Involvement

Piperidine derivatives are often investigated for their role as modulators of various signaling pathways, particularly in neuroscience. The following diagram illustrates a hypothetical signaling pathway where a molecule like this compound might act as an inhibitor.

Caption: Hypothetical GPCR signaling pathway inhibition.

Conclusion

The structural elucidation of this compound relies on a synergistic application of modern spectroscopic techniques. While direct experimental data is currently sparse, predictive methods and analysis of analogous structures provide a robust framework for its characterization. The detailed protocols and expected data presented in this guide offer a valuable resource for researchers in the synthesis and development of novel piperidine-based therapeutic agents, facilitating the crucial step of unambiguous molecular structure confirmation.

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and a postulated synthetic pathway for Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of comprehensive, publicly accessible primary literature detailing the synthesis and full characterization of this specific molecule, this guide synthesizes information from analogous compounds and general synthetic methodologies.

Molecular Profile

| Identifier | Value |

| IUPAC Name | This compound |

| Synonym | (+/-)-N-(benzyloxycarbonyl)-2-(trifluoromethyl)piperidin-4-one |

| CAS Number | 911298-12-9[1] |

| Molecular Formula | C₁₄H₁₄F₃NO₃[1] |

| Molecular Weight | 301.26 g/mol [1] |

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Solvent: CDCl₃ Standard: Tetramethylsilane (TMS) for ¹H and ¹³C NMR, CFCl₃ for ¹⁹F NMR.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30-7.40 | m | 5H | Ar-H (benzyl) |

| ~5.20 | s | 2H | O-CH₂ -Ph |

| ~4.5-4.8 | m | 1H | N-CH -CF₃ |

| ~3.8-4.2 | m | 2H | N-CH₂ -C=O |

| ~2.6-3.0 | m | 2H | CH₂ -C=O |

| ~2.4-2.6 | m | 2H | CF₃-CH-CH₂ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~205 | C =O |

| ~155 | N-C (=O)-O |

| ~136 | Ar-C (ipso, benzyl) |

| ~128.7 | Ar-C H (para, benzyl) |

| ~128.5 | Ar-C H (ortho, benzyl) |

| ~128.0 | Ar-C H (meta, benzyl) |

| ~124 (q, J ≈ 280 Hz) | -C F₃ |

| ~68 | O-C H₂-Ph |

| ~55-60 (q, J ≈ 30 Hz) | N-C H-CF₃ |

| ~45 | N-C H₂-C=O |

| ~40 | C H₂-C=O |

| ~35 | CF₃-CH-C H₂ |

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -70 to -80 | d | -CF₃ |

Infrared (IR) Spectroscopy (Predicted)

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1735 | Strong | C=O stretch (ketone) |

| ~1700 | Strong | C=O stretch (carbamate) |

| ~1600, ~1490 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | C-N stretch |

| ~1100-1200 | Strong | C-F stretch (CF₃) |

Mass Spectrometry (MS) (Predicted)

Table 5: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 301.09 | ~100 | [M]⁺ |

| 202.08 | Moderate | [M - CH₂Ph]⁺ |

| 91.05 | High | [C₇H₇]⁺ (benzyl fragment) |

Postulated Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not available, a plausible synthetic route can be constructed based on established methodologies for the synthesis of α-trifluoromethyl piperidines. A common approach involves the cyclization of a linear amine precursor.

Postulated Synthesis Workflow

Caption: Postulated synthetic workflow for this compound.

Detailed Postulated Methodology

Step 1: Synthesis of a Dieckmann Condensation Precursor

A plausible approach involves the synthesis of a suitable amino diester. This could be achieved through a multi-step process starting with a Michael addition of benzylamine to an appropriate trifluoromethyl-containing acceptor, followed by further functional group manipulations to install the second ester group required for cyclization.

Step 2: Dieckmann Condensation

The amino diester precursor would then be subjected to a base-mediated intramolecular cyclization, such as a Dieckmann condensation.

-

Reagents: Sodium ethoxide or another suitable base.

-

Solvent: Anhydrous ethanol or toluene.

-

Procedure: The amino diester is added to a solution of the base in the chosen solvent under an inert atmosphere. The reaction mixture is typically stirred at room temperature or heated to reflux to drive the cyclization.

-

Workup: The reaction is quenched with a weak acid, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.

Step 3: N-Protection with a Carbamate

The resulting 2-(trifluoromethyl)piperidin-4-one would then be protected with a benzyloxycarbonyl (Cbz) group.

-

Reagents: Benzyl chloroformate, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

-

Solvent: Aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Procedure: To a solution of the piperidinone and the base, benzyl chloroformate is added dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion.

-

Workup: The reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

Purification: The final product would be purified by flash column chromatography on silica gel, using a suitable eluent system such as a gradient of ethyl acetate in hexanes.

Spectroscopic Analysis Protocol

-

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded on a 400 or 500 MHz spectrometer. Samples would be dissolved in deuterated chloroform (CDCl₃). Chemical shifts would be reported in parts per million (ppm) relative to the internal standard.

-

IR Spectroscopy: IR spectra would be obtained using a Fourier-transform infrared (FTIR) spectrometer, either as a thin film on a salt plate or using an attenuated total reflectance (ATR) accessory.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) or field desorption (FD) source to confirm the molecular weight and elemental composition.

Logical Relationships in Spectroscopic Analysis

Caption: Correlation of structural features with expected spectroscopic signals.

Conclusion

References

Commercial availability and suppliers of Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, suppliers, and key technical data for Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate. Additionally, it outlines a generalized experimental approach for its synthesis, in the absence of a publicly available detailed protocol, and presents a logical workflow for its application in a research and development setting.

Core Compound Information

This compound is a synthetic building block of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules, while the piperidone core provides a versatile scaffold for further chemical modifications.

Chemical Structure:

Commercial Availability and Suppliers

This compound (CAS No: 911298-12-9) is commercially available from a number of chemical suppliers. The purity levels and available quantities vary by supplier. Researchers are advised to request certificates of analysis for lot-specific data.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |

| ChemScene [1] | 911298-12-9 | C₁₄H₁₄F₃NO₃ | 301.26 | ≥97% | Also known as (+/-)-N-(benzyloxycarbonyl)-2-(trifluoromethyl)piperidin-4-one. |

| BLD Pharm | 911298-12-9 | C₁₄H₁₄F₃NO₃ | 301.26 | 95% | - |

| Sigma-Aldrich [1] | 911298-12-9 | C₁₄H₁₄F₃NO₃ | 301.26 | 95% | Marketed as N-1-Cbz-2-trifluoromethyl piperidin-4-one. |

| BOC Sciences [] | 911298-12-9 | C₁₄H₁₄F₃NO₃ | - | - | Available for custom synthesis. |

| Guidechem | 911298-12-9 | C₁₄H₁₄F₃NO₃ | - | - | Lists multiple suppliers. |

Physicochemical Properties (Computed)

| Property | Value |

| TPSA (Topological Polar Surface Area) | 46.61 Ų |

| LogP | 2.919 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 2 |

Experimental Protocols

A detailed, publicly available experimental protocol specifically for the synthesis of this compound could not be identified in the current literature. However, based on the synthesis of structurally related N-Cbz protected piperidones and other piperidine derivatives, a generalized synthetic approach can be proposed. The following is a hypothetical, generalized protocol that would require optimization.

General Synthetic Approach: N-protection of a Piperidone Precursor

The synthesis would likely involve the protection of the nitrogen atom of a suitable 2-(trifluoromethyl)-4-piperidone precursor with a benzyloxycarbonyl (Cbz) group.

Materials:

-

2-(Trifluoromethyl)-4-piperidone hydrochloride (or a related salt)

-

Benzyl chloroformate (Cbz-Cl)

-

A suitable base (e.g., triethylamine, sodium bicarbonate, or sodium carbonate)

-

An appropriate solvent system (e.g., dichloromethane, tetrahydrofuran/water)

-

Reagents for workup and purification (e.g., water, brine, drying agent like sodium sulfate, and silica gel for chromatography)

Procedure (Generalized):

-

Dissolution: The 2-(trifluoromethyl)-4-piperidone salt is dissolved in the chosen solvent system.

-

Basification: The reaction mixture is cooled (typically to 0 °C) and the base is added to neutralize the hydrochloride and to act as an acid scavenger.

-

Protection: Benzyl chloroformate is added dropwise to the stirred solution, maintaining a low temperature.

-

Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, the mixture is typically washed with water and brine to remove the base and other water-soluble impurities.

-

Isolation: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, most commonly by flash column chromatography on silica gel, to yield the final product, this compound.

Note: This is a generalized procedure and the specific reaction conditions, such as solvent, base, temperature, and reaction time, would need to be optimized for this particular substrate.

Logical and Experimental Workflows

As this compound is a building block, a signaling pathway diagram is not applicable. Instead, the following diagrams illustrate a logical workflow for a researcher from sourcing the compound to its potential application in a drug discovery project, and a general experimental workflow for a typical reaction using this building block.

Caption: Logical workflow for sourcing and utilizing the compound in research.

References

An In-depth Technical Guide to the Synthesis of (±)-N-(benzyloxycarbonyl)-2-(trifluoromethyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for (±)-N-(benzyloxycarbonyl)-2-(trifluoromethyl)piperidin-4-one, a fluorinated heterocyclic compound of interest in medicinal chemistry. The trifluoromethyl group can significantly influence the pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide outlines a plausible multi-step synthesis, providing detailed experimental protocols derived from established chemical literature for analogous transformations.

Proposed Synthetic Pathway

The synthesis of the target compound can be envisioned through a multi-step sequence involving the formation of a key acyclic precursor followed by an intramolecular cyclization to construct the piperidinone ring, and subsequent protection of the nitrogen atom. This approach allows for the controlled introduction of the trifluoromethyl group at the desired position.

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for similar chemical transformations. Researchers should conduct their own optimization and safety assessments.

Step 1: Synthesis of Diethyl 2-((benzylamino)methyl)-3-(trifluoromethyl)succinate (Acyclic Precursor)

This step involves a Michael addition of an N-protected amino ester to a trifluoromethyl-containing α,β-unsaturated ester.

-

Materials:

-

Ethyl 4,4,4-trifluorocrotonate

-

Ethyl N-benzylglycinate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Toluene

-

-

Procedure:

-

To a solution of sodium ethoxide (1.05 eq.) in anhydrous ethanol at 0 °C, add ethyl N-benzylglycinate (1.0 eq.) dropwise.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add a solution of ethyl 4,4,4-trifluorocrotonate (1.1 eq.) in toluene dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2 & 3: Synthesis of (+/-)-N-benzyl-2-(trifluoromethyl)piperidin-4-one via Dieckmann Condensation and Decarboxylation

This one-pot procedure involves an intramolecular cyclization of the acyclic precursor to form a β-keto ester, which is then hydrolyzed and decarboxylated.

-

Materials:

-

Diethyl 2-((benzylamino)methyl)-3-(trifluoromethyl)succinate

-

Sodium ethoxide (NaOEt)

-

Anhydrous toluene

-

Aqueous hydrochloric acid (e.g., 6 M HCl)

-

-

Procedure:

-

To a suspension of sodium ethoxide (1.5 eq.) in anhydrous toluene, add a solution of the acyclic precursor (1.0 eq.) in toluene dropwise at room temperature.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC for the consumption of the starting material.

-

Cool the reaction mixture to room temperature and carefully add aqueous hydrochloric acid.

-

Heat the biphasic mixture to reflux for an additional 4-8 hours to effect hydrolysis and decarboxylation.

-

Cool the mixture, separate the layers, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting crude oil by column chromatography.

-

Step 4: Synthesis of (+/-)-2-(trifluoromethyl)piperidin-4-one (Debenzylation)

The removal of the N-benzyl protecting group is achieved by catalytic hydrogenation.

-

Materials:

-

(±)-N-benzyl-2-(trifluoromethyl)piperidin-4-one

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Hydrogen gas

-

-

Procedure:

-

Dissolve the N-benzyl piperidinone (1.0 eq.) in methanol.

-

Add 10% Pd/C (5-10 mol%).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the debenzylated product, which may be used in the next step without further purification.

-

Step 5: Synthesis of (+/-)-N-(benzyloxycarbonyl)-2-(trifluoromethyl)piperidin-4-one (N-Cbz Protection)

The final step is the protection of the piperidine nitrogen with a benzyloxycarbonyl group using a standard Schotten-Baumann reaction.[3]

-

Materials:

-

(±)-2-(trifluoromethyl)piperidin-4-one

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Water

-

-

Procedure:

-

Dissolve the crude (±)-2-(trifluoromethyl)piperidin-4-one (1.0 eq.) in a mixture of dichloromethane and water (1:1).

-

Cool the mixture to 0 °C in an ice bath.

-

Add sodium bicarbonate (2.0-3.0 eq.) to the stirred solution.

-

Slowly add benzyl chloroformate (1.1-1.2 eq.) dropwise, ensuring the temperature remains below 10 °C.[3]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.[3]

-

Monitor the reaction by TLC.

-

Once complete, separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the final compound.[4]

-

Data Summary

The following table summarizes expected data based on similar reactions reported in the literature. Actual results may vary depending on experimental conditions.

| Step | Product | Starting Material | Typical Yield (%) | Analytical Data (Expected) |

| 1 | Diethyl 2-((benzylamino)methyl)-3-(trifluoromethyl)succinate | Ethyl 4,4,4-trifluorocrotonate, Ethyl N-benzylglycinate | 60-75 | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS |

| 2/3 | (±)-N-benzyl-2-(trifluoromethyl)piperidin-4-one | Acyclic diester precursor | 50-65 | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS |

| 4 | (±)-2-(trifluoromethyl)piperidin-4-one | (±)-N-benzyl-2-(trifluoromethyl)piperidin-4-one | 90-98 (crude) | ¹H NMR, MS (often used directly in the next step) |

| 5 | (±)-N-(benzyloxycarbonyl)-2-(trifluoromethyl)piperidin-4-one | (±)-2-(trifluoromethyl)piperidin-4-one | 75-90 | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS, IR, Elemental Analysis |

Conclusion

This guide outlines a feasible synthetic route for (±)-N-(benzyloxycarbonyl)-2-(trifluoromethyl)piperidin-4-one, leveraging established organic chemistry reactions. The incorporation of a trifluoromethyl group presents unique challenges and opportunities in synthesis.[1][5] The provided protocols serve as a foundation for researchers to develop and optimize the synthesis of this and related fluorinated piperidine derivatives for applications in drug discovery and development.

References

An In-Depth Technical Guide to the Key Intermediates in the Synthesis of Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathways and key intermediates involved in the preparation of Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate, a valuable building block in medicinal chemistry. The introduction of a trifluoromethyl group can significantly enhance the pharmacological properties of piperidine-containing molecules. This document outlines the plausible synthetic strategies, focusing on the identification of critical intermediates and providing a logical framework for its synthesis.

Introduction

This compound is a heterocyclic compound of significant interest in drug discovery due to the presence of the trifluoromethylated piperidine scaffold. The trifluoromethyl group is known to improve metabolic stability, bioavailability, and binding affinity of drug candidates. The 4-oxo functionality and the benzyloxycarbonyl (Cbz) protecting group offer versatile handles for further chemical modifications, making this molecule a crucial starting point for the synthesis of a wide range of biologically active compounds.

Plausible Synthetic Pathways and Key Intermediates

Pathway 1: Cyclocondensation Approach

A common and effective method for the synthesis of substituted piperidones is through a cyclocondensation reaction. In this approach, the piperidine ring is formed from acyclic precursors. A key trifluoromethyl-containing building block for this synthesis is Ethyl 4,4,4-trifluoroacetoacetate .

Key Intermediates:

-

Ethyl 4,4,4-trifluoroacetoacetate: This commercially available β-ketoester is a crucial starting material that introduces the trifluoromethyl group at the desired position.

-

Benzyl 4-aminobut-2-enoate (or equivalent): An amino component with a suitable carbon chain to form the six-membered ring. The benzyl protecting group for the final product is introduced at this stage or a precursor amine.

-

2-(Trifluoromethyl)-4-oxopiperidine: The immediate precursor to the final product before the introduction of the Cbz protecting group.

The logical flow of this synthetic strategy is depicted in the following diagram:

Caption: Plausible Cyclocondensation Synthesis Pathway.

Pathway 2: Intramolecular Mannich Reaction Approach

An alternative strategy involves an intramolecular Mannich reaction, which is a powerful tool for the diastereoselective synthesis of nitrogen-containing heterocycles.[1] This pathway would begin with a suitably functionalized amine containing the trifluoromethyl group.

Key Intermediates:

-

A trifluoromethyl-containing amine: This would be a linear amine with a trifluoromethyl group adjacent to the nitrogen.

-

An aldehyde or ketone with a pendant nucleophilic group: This would react with the amine to form an iminium ion intermediate.

-

Iminium ion intermediate: The key reactive species that undergoes intramolecular cyclization.

The workflow for this approach can be visualized as follows:

Caption: Intramolecular Mannich Reaction Pathway.

Experimental Protocols (Hypothetical)

Based on the plausible synthetic pathways, the following are generalized experimental protocols for the key transformations. These are intended as a guide and would require optimization for specific substrates and scales.

Protocol 1: Synthesis of 2-(Trifluoromethyl)-4-oxopiperidine (via Cyclocondensation)

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Benzylamine

-

Acrolein

-

Solvent (e.g., Ethanol, Toluene)

-

Acid or base catalyst

Procedure:

-

To a solution of benzylamine in the chosen solvent, slowly add acrolein at a controlled temperature (e.g., 0 °C) to form the initial adduct.

-

To this mixture, add ethyl 4,4,4-trifluoroacetoacetate.

-

Add the catalyst and heat the reaction mixture to reflux for several hours, monitoring the progress by an appropriate analytical technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude product is then subjected to a de-benzylation step (e.g., catalytic hydrogenation) to yield 2-(trifluoromethyl)-4-oxopiperidine.

-

Purify the product by column chromatography or crystallization.

Protocol 2: N-Cbz Protection of 2-(Trifluoromethyl)-4-oxopiperidine

Materials:

-

2-(Trifluoromethyl)-4-oxopiperidine

-

Benzyl chloroformate (Cbz-Cl)

-

Base (e.g., Triethylamine, Sodium bicarbonate)

-

Solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

-

Dissolve 2-(trifluoromethyl)-4-oxopiperidine in the chosen solvent and cool the solution to 0 °C.

-

Add the base to the solution.

-

Slowly add benzyl chloroformate dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the key synthetic steps. Actual yields and purity will depend on the specific reaction conditions and purification methods employed.

| Step | Reactants | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| Cyclocondensation | Ethyl 4,4,4-trifluoroacetoacetate, Benzylamine, Acrolein | N-Benzyl-2-(trifluoromethyl)-4-oxopiperidine | Acid/Base | Ethanol/Toluene | Reflux | 12-24 | 50-70 | >90 |

| Debenzylation | N-Benzyl-2-(trifluoromethyl)-4-oxopiperidine | 2-(Trifluoromethyl)-4-oxopiperidine | Pd/C, H₂ | Methanol | RT | 4-8 | 85-95 | >95 |

| N-Cbz Protection | 2-(Trifluoromethyl)-4-oxopiperidine, Benzyl chloroformate | This compound | Triethylamine | DCM | 0 to RT | 2-4 | 80-95 | >98 |

Conclusion

The synthesis of this compound is a multi-step process that relies on the strategic formation of the trifluoromethylated piperidine ring. The key intermediates, such as ethyl 4,4,4-trifluoroacetoacetate and 2-(trifluoromethyl)-4-oxopiperidine, are critical for the successful synthesis of the target molecule. The cyclocondensation and intramolecular Mannich reaction pathways offer viable routes, with the N-Cbz protection being a straightforward final step. This guide provides a foundational understanding for researchers to develop a robust and efficient synthesis of this important chemical building block for the advancement of pharmaceutical research. Further experimental validation is necessary to optimize the proposed synthetic routes.

References

An In-depth Technical Guide to Potential Derivatives of Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate is a versatile synthetic intermediate of significant interest in medicinal chemistry. The piperidine scaffold is a ubiquitous structural motif in a multitude of pharmaceuticals, and the strategic incorporation of a trifluoromethyl group can profoundly influence a molecule's physicochemical and pharmacological properties.[1][2][3] The trifluoromethyl group often enhances metabolic stability, binding affinity, and lipophilicity, making it a valuable substituent in drug design.[1] This technical guide explores the potential for derivatization of the core molecule, this compound, focusing on reactions at the 4-oxo position and modifications of the N-carboxylate protecting group.

Core Structure and Derivatization Points

The primary sites for chemical modification on this compound are the ketone at the C-4 position and the benzyl carbamate protecting group on the nitrogen. The trifluoromethyl group is generally robust and not readily susceptible to transformation under common synthetic conditions.

Derivatization at the 4-Oxo Position

The ketone functionality at the C-4 position is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Olefination Reactions

The ketone can be converted to an exocyclic double bond through olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions. These reactions provide a means to introduce carbon-based substituents at the 4-position.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

A general procedure for the Horner-Wadsworth-Emmons reaction involves the use of a phosphonate reagent and a base to generate a phosphonate carbanion, which then reacts with the ketone.

-

Reagents and Conditions:

-

This compound

-

Triethyl phosphonoacetate (or other suitable phosphonate)

-

Sodium hydride (NaH) or other suitable base

-

Anhydrous tetrahydrofuran (THF) or other aprotic solvent

-

Room temperature or elevated temperature

-

-

Procedure:

-

To a stirred suspension of NaH in anhydrous THF at 0 °C, add the phosphonate reagent dropwise.

-

Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the ylide.

-

Add a solution of this compound in anhydrous THF to the ylide solution.

-

The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

-

Expected Outcome: This reaction would yield the corresponding 4-alkylidene-2-(trifluoromethyl)piperidine derivative. The (E/Z)-selectivity of the double bond can be influenced by the choice of phosphonate reagent and reaction conditions.[2]

Table 1: Representative Olefination Reactions on 4-Oxopiperidines

| Reagent/Reaction | Product Type | Typical Yield (%) | Reference |

| Wittig Reaction | 4-Alkylidene-piperidine | 60-90 | [4] |

| Horner-Wadsworth-Emmons | 4-(Alkoxycarbonylmethylene)-piperidine | 70-95 | [2] |

Reductive Amination

Reductive amination is a powerful method for introducing amino functionalities at the 4-position. This two-step, one-pot reaction involves the formation of an imine or enamine intermediate followed by its reduction.

Experimental Protocol: Reductive Amination

A common and mild reducing agent for this transformation is sodium triacetoxyborohydride.[5]

-

Reagents and Conditions:

-

This compound

-

Primary or secondary amine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Room temperature

-

-

Procedure:

-

To a solution of this compound and the desired amine in DCM, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add sodium triacetoxyborohydride in one portion and continue stirring at room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

-

Expected Outcome: This protocol will yield the corresponding 4-amino-2-(trifluoromethyl)piperidine derivative. A wide variety of amines can be used to generate a library of derivatives with diverse substituents.[6]

Table 2: Reductive Amination of N-Substituted 4-Piperidones

| Amine | Reducing Agent | Product | Typical Yield (%) | Reference |

| Primary Aliphatic Amines | NaBH(OAc)₃ | 4-(Alkylamino)piperidine | 70-95 | [6] |

| Anilines | NaBH(OAc)₃ | 4-(Arylamino)piperidine | 60-85 | [7] |

| Secondary Amines | NaBH(OAc)₃ | 4-(Dialkylamino)piperidine | 75-98 | [6] |

Synthesis of Spirocyclic Derivatives

The ketone at the C-4 position is an excellent starting point for the construction of spirocyclic systems, which are of great interest in drug discovery due to their rigid, three-dimensional nature.[6][8][9][10][11]

Experimental Protocol: Synthesis of Spiro-oxazolidinones

One common method for the synthesis of spiro-hydantoins or -oxazolidinones is the Bucherer-Bergs reaction or a related variant.

-

Reagents and Conditions:

-

This compound

-

Potassium cyanide (KCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol/Water solvent mixture

-

50-60 °C

-

-

Procedure:

-

In a sealed vessel, dissolve this compound, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water.

-

Heat the mixture at 50-60 °C for several hours to overnight.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

-

-

Expected Outcome: This reaction will produce a spiro-hydantoin derivative at the 4-position of the piperidine ring.

Table 3: Synthesis of Spirocyclic Derivatives from 4-Oxopiperidines

| Reagents | Spirocycle Formed | Typical Yield (%) | Reference |

| KCN, (NH₄)₂CO₃ | Hydantoin | 70-90 | [10] |

| Tosylmethyl isocyanide, t-BuOK | Oxazoline | 50-70 | General procedure |

| Diols, acid catalyst | Ketal | 80-95 | General procedure |

Derivatization at the N-Carboxylate Position

The benzyl carbamate (Cbz) group is a common protecting group for amines and can be removed to allow for further functionalization of the piperidine nitrogen.

N-Debenzylation

The Cbz group can be removed under various conditions, most commonly by catalytic hydrogenation.

Experimental Protocol: N-Debenzylation via Catalytic Hydrogenation

-

Reagents and Conditions:

-

This compound derivative

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂) balloon or Parr hydrogenator

-

Methanol or ethanol

-

Room temperature

-

-

Procedure:

-

Dissolve the N-Cbz protected piperidine derivative in methanol or ethanol.

-

Add a catalytic amount of 10% Pd/C.

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or in a Parr apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.

-

-

Expected Outcome: This procedure will yield the free secondary amine, which can then be subjected to a variety of N-functionalization reactions.

N-Alkylation and N-Arylation

Once the Cbz group is removed, the resulting secondary amine can be functionalized through N-alkylation or N-arylation reactions.

Experimental Protocol: N-Alkylation

-

Reagents and Conditions:

-

Deprotected 4-substituted-2-(trifluoromethyl)piperidine

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

A base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

-

Acetonitrile or dimethylformamide (DMF)

-

Room temperature or elevated temperature

-

-

Procedure:

-

To a solution of the deprotected piperidine in acetonitrile, add the base and the alkyl halide.

-

Stir the mixture at room temperature or heat as necessary until the starting material is consumed.

-

Dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography.

-

Visualizations

Synthetic Pathways for Derivatization

Caption: Synthetic derivatization pathways for the core molecule.

Experimental Workflow for Reductive Amination

Caption: Workflow for the reductive amination of the 4-oxo-piperidine.

Conclusion

This compound serves as a valuable starting material for the synthesis of a wide array of novel piperidine derivatives. The strategic manipulation of the ketone at the 4-position and the N-benzyl carbamate allows for the introduction of diverse functionalities and the construction of complex molecular architectures, including spirocycles. The protocols outlined in this guide provide a foundation for researchers to explore the chemical space around this important scaffold, with the potential to generate new chemical entities with tailored pharmacological profiles for drug discovery programs.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. bepls.com [bepls.com]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Group in Piperidine Rings: An In-depth Technical Guide on its Reactivity and Influence

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into the piperidine scaffold is a widely employed strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. This powerful electron-withdrawing group can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the reactivity of the trifluoromethyl group within the piperidine ring, supported by quantitative data, detailed experimental methodologies, and visualizations of relevant biological and experimental workflows.

Physicochemical Properties and Reactivity of the Trifluoromethyl Group

The trifluoromethyl group is renowned for its profound electronic effects and high stability, which are largely attributed to the strong carbon-fluorine bond.

Electronic Effects and Basicity

The potent electron-withdrawing nature of the trifluoromethyl group significantly influences the basicity of the piperidine nitrogen. This effect is quantifiable through the measurement of pKa values. The presence of a CF3 group lowers the pKa of the piperidine nitrogen, which can be crucial for optimizing a drug's pharmacokinetic profile by altering its ionization state at physiological pH.

| Compound | Predicted pKa | Reference |

| Piperidine | 11.2 | [1] |

| 3-Methylpiperidine | ~11.2 (slightly increased) | [1] |

| 4-(Trifluoromethyl)piperidine | 9.62 ± 0.10 | [2] |

Table 1: Comparison of predicted pKa values for piperidine and its substituted derivatives. The data illustrates the significant decrease in basicity upon introduction of a trifluoromethyl group.

Carbon-Fluorine Bond Reactivity

The carbon-fluorine bond is the strongest single bond in organic chemistry, with a bond dissociation energy (BDE) of up to 130 kcal/mol.[3] This inherent strength renders the trifluoromethyl group exceptionally stable and generally unreactive towards common nucleophilic and electrophilic reagents under typical synthetic conditions.

Logical Relationship of CF3 Group Properties

The trifluoromethyl group's high electronegativity leads to a strong C-F bond and a significant electron-withdrawing effect. This, in turn, results in the chemical inertness of the CF3 group and a decrease in the basicity of the piperidine nitrogen. These properties collectively contribute to increased metabolic stability and altered pharmacokinetic profiles, ultimately modulating the drug's binding affinity to its target.

Biological Activity and Metabolic Fate

The introduction of a trifluoromethyl group can significantly impact the biological activity and metabolic profile of piperidine-containing compounds.

Enzyme Inhibition

Trifluoromethylated piperidine derivatives have been investigated as inhibitors of various enzymes, including monoamine oxidases (MAOs). The CF3 group can enhance binding to the enzyme's active site and improve metabolic stability, leading to more potent and longer-lasting inhibition.

| Compound Class | Target Enzyme | Inhibition Type | Kinetic Parameters |

| Pyridazinobenzylpiperidine Derivatives | MAO-B | Competitive | Ki = 0.155 to 0.721 µM |

Table 2: Example of enzyme inhibition by piperidine derivatives. While this data is for a more complex piperidine derivative, it illustrates the potential for trifluoromethylated piperidines to act as potent enzyme inhibitors.[5][6]

Experimental Workflow for Enzyme Inhibition Assay

Metabolic Stability

The piperidine ring is susceptible to metabolism by cytochrome P450 (CYP) enzymes, often through N-dealkylation or ring hydroxylation. The presence of a trifluoromethyl group can block potential sites of metabolism, thereby increasing the metabolic stability of the compound. For instance, replacement of a metabolically labile methyl group with a CF3 group is a common strategy to enhance a drug's half-life. Studies on other heterocyclic systems have shown that trifluoromethyl substitution provides a "global protective effect" against hepatic metabolism.[7] While specific data on the metabolism of simple trifluoromethylpiperidines is limited, it is well-established that CYP2D6 is a key enzyme in the metabolism of many piperidine-containing drugs.[8][9][10]

General Metabolic Pathway of Piperidine Derivatives by CYP450

References

- 1. benchchem.com [benchchem.com]

- 2. 4-(TRIFLUOROMETHYL)PIPERIDINE CAS#: 657-36-3 [m.chemicalbook.com]

- 3. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives [mdpi.com]

- 6. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Molecular genetics of CYP2D6: Clinical relevance with focus on psychotropic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Respective Roles of CYP3A4 and CYP2D6 in the Metabolism of Pimozide to Established and Novel Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytochrome P450 2D6 - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of the N-Benzyl Protecting Group in Modern Piperidine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmaceuticals due to its ability to confer desirable physicochemical properties and engage in crucial interactions with biological targets.[1][2] The synthesis of complex, highly functionalized piperidine derivatives often necessitates a strategic approach to manage the reactivity of the piperidine nitrogen. This guide provides an in-depth examination of the N-benzyl group, one of the most versatile and widely used protecting groups in piperidine synthesis, covering its introduction, cleavage, and strategic application.

The N-Benzyl Group: A Profile

The benzyl (Bn) group is an alkyl-type protecting group for amines that offers a robust balance of stability and selective reactivity.[3][4][5] Its utility in complex synthetic routes stems from a combination of advantageous properties and well-established protocols for its manipulation.

Advantages:

-

Broad Chemical Stability: The N-benzyl group is exceptionally stable across a wide range of non-reductive chemical conditions, including strongly acidic and basic media, as well as exposure to many common oxidizing and reducing agents.[4][5][6] This stability is critical for multi-step syntheses where other functional groups on the molecule must be modified.

-

Ease of Introduction: The group can be readily installed on the piperidine nitrogen through several high-yielding and straightforward methods, such as reductive amination or direct alkylation with benzyl halides.[7][8]

-

Orthogonal Deprotection: A key advantage is its selective removal via catalytic hydrogenolysis.[6] This method is orthogonal to many other common protecting groups used in organic synthesis, such as the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, allowing for precise, sequential deprotection strategies.[6]

Disadvantages:

-

Potentially Harsh Cleavage Conditions: While catalytic hydrogenation is generally mild, some substrates may require high pressures of hydrogen gas, elevated temperatures, or the use of strong acids or oxidizing agents for efficient removal, which can be incompatible with sensitive functional groups elsewhere in the molecule.[9][10][11]

-

Catalyst Inhibition: During catalytic hydrogenolysis, the liberated piperidine product, being an amine, can coordinate to the palladium catalyst, sometimes leading to decreased catalyst activity or poisoning.[11][12]

-

Substrate Dependency: The efficiency and ease of N-debenzylation can be highly dependent on the steric and electronic environment of the specific molecule, occasionally requiring extensive optimization.[13][14]

Installation of the N-Benzyl Group

The two most prevalent methods for the N-benzylation of piperidine precursors are direct N-alkylation and reductive amination.

-

Direct N-Alkylation: This classic method involves the reaction of a piperidine or its precursor with a benzyl halide (e.g., benzyl chloride or benzyl bromide) in the presence of a base, such as potassium carbonate, to neutralize the hydrogen halide byproduct.[1][8]

-

Reductive Amination: A highly efficient and common one-pot procedure, this method involves the reaction of a piperidine with benzaldehyde to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation (H₂/Pd/C).[12][15][16][17]

Caption: General workflows for the N-benzylation of piperidines.

| Substrate | Reagents | Conditions | Yield | Reference |

| 1-Phenylpiperazine | Benzyl chloride | EtOAc, room temp, 1h | 47% | [11] |

| 3-Phenylpropan-1-amine | Benzaldehyde, NaBH₄ | MeOH, room temp, 1h | 72% | [12] |

| 2-Aminopyrimidine | Benzyl alcohol, NaOH | Toluene, reflux, 4.5h | 91% | [11][12] |

| Dioctylamine | Benzyl chloride, NaH | DMF, 0°C to room temp, 4.5h | - | [12] |

-

Materials: Piperidine (1.0 eq), Benzyl chloride (1.1 eq), Potassium carbonate (2.0 eq), Acetonitrile (solvent).

-

Procedure:

-

To a solution of piperidine (1.0 eq) in acetonitrile in a round-bottom flask, add potassium carbonate (2.0 eq).

-

Add benzyl chloride (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to reflux. Monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the inorganic base by filtration.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the resulting residue in a suitable organic solvent (e.g., dichloromethane) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-benzylpiperidine.

-

If necessary, purify the product by column chromatography on silica gel.

-

Cleavage of the N-Benzyl Group

The removal of the N-benzyl group is most often accomplished under reductive conditions, although oxidative methods provide a valuable alternative when hydrogenolysis is not feasible.

-

Catalytic Hydrogenolysis: This is the most prevalent method, involving the cleavage of the C-N bond using hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[4] The reaction is often performed in alcoholic solvents like methanol or ethanol. The efficiency can sometimes be improved by the addition of an acid.[11][12][18]

-

Catalytic Transfer Hydrogenation (CTH): A practical alternative to using pressurized hydrogen gas, CTH employs a hydrogen donor molecule that transfers hydrogen to the substrate in situ.[19] Common hydrogen donors include ammonium formate, formic acid, and cyclohexene, used with a Pd/C catalyst.[14][20][21][22] This method is particularly convenient for standard laboratory setups.

-

Oxidative Cleavage: In cases where reductive conditions would affect other functional groups (e.g., alkenes, alkynes, or other protecting groups), oxidative debenzylation offers an orthogonal approach. Reagents such as ceric ammonium nitrate (CAN) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can cleanly cleave the N-benzyl group.[7][9][23]

Caption: Major pathways for N-debenzylation.

| Method | Reagents/Catalyst | Conditions | Notes | Reference |

| Catalytic Hydrogenolysis | 20% Pd(OH)₂/C, H₂ | EtOH, 60°C, 14h | Acetic acid was found to facilitate the reaction | [18] |

| Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | Methanol, reflux | Neutral conditions, rapid deprotection | [21][22] |

| Oxidative Cleavage | Ceric Ammonium Nitrate (CAN) | CH₃CN–H₂O | Selective for tertiary N-benzyl amines | [23] |

| Oxidative Cleavage | DMSO, TsOH | 100°C | Metal-free, mild conditions for N-benzylanilines | [9] |

Protocol 1: Catalytic Hydrogenolysis with Acid Facilitator [18]

-